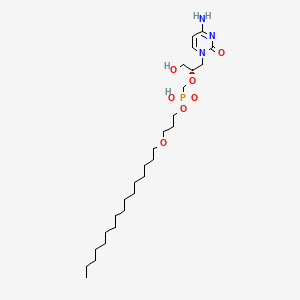
Bromisoval
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bromisoval hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Standardverbindung für die Untersuchung von bromhaltigen Verbindungen verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf das zentrale Nervensystem und seiner potenziellen Verwendung in neurologischen Studien.
Medizin: Historisch als Beruhigungsmittel und Schlafmittel verwendet. Es wird auch wegen seiner potenziellen therapeutischen Wirkungen und Toxizität untersucht.
Industrie: Wird in der Formulierung von frei verkäuflichen Beruhigungsmitteln in Kombination mit anderen Medikamenten verwendet
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es das zentrale Nervensystem moduliert. Es verstärkt die Aktivität von Gamma-Aminobuttersäure (GABA), einem Neurotransmitter, der die neuronale Aktivität hemmt, was zu beruhigenden und hypnotischen Wirkungen führt . Der Mechanismus der Verbindung ähnelt dem von Barbituraten, die ebenfalls die GABA-Aktivität verstärken .
Ähnliche Verbindungen:
Acecarbromal: Eine verwandte Verbindung mit ähnlichen hypnotischen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Apronal: Ein weiteres Beruhigungsmittel mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Anwendungen.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die es ermöglicht, es effizient zu synthetisieren und in Kombination mit nichtsteroidalen Antirheumatika zu verwenden. Seine relativ kürzere Halbwertszeit im Vergleich zu Carbromal macht es weniger kumulativ im Gewebe, was möglicherweise die Langzeittoxizität reduziert .
In Vivo
In vivo experiments involving bromisoval have been conducted in animals and humans. Studies have shown that this compound can be used to induce an immune response in animals, and can be used to study the effects of various drugs on the body. In humans, this compound has been studied for its potential to treat certain diseases, such as asthma.
In Vitro
Bromisoval has also been studied in vitro, in laboratory settings using non-living materials. In vitro experiments have shown that this compound can be used to study the effects of various drugs on cells and tissues. It has also been used to study the effects of various compounds on gene expression and protein synthesis.
Wirkmechanismus
Target of Action
Bromisoval, also known as bromovalerylurea, is a hypnotic and sedative of the bromoureide group . It primarily targets the central nervous system (CNS), where it exerts its sedative and hypnotic effects .
Mode of Action
This compound’s mode of action is similar to that of carbromal, a bromureide which in turn has general properties similar to barbiturates . It increases the central nervous system depressant (CNS depressant) activities , leading to a decrease in nerve activity and resulting in sedation or sleepiness.
Biochemical Pathways
It is known to modulate gabaa receptor-mediated inhibitory neurotransmission , which is a key pathway in the regulation of sleep and wakefulness.
Pharmacokinetics
It is known that the drug is administered orally .
Result of Action
The primary result of this compound’s action is its sedative and hypnotic effects, which are used to induce sleep and reduce anxiety . Chronic use of this compound has been associated with bromine poisoning , indicating that the drug may have toxic effects when used over a long period.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug is marketed over the counter in Asia, usually in combination with nonsteroidal anti-inflammatory drugs . This suggests that the drug’s efficacy and stability may be affected by its combination with other drugs. Furthermore, chronic use of this compound has been associated with bromine poisoning , suggesting that the drug’s action may be influenced by the user’s health condition and usage habits.
Biologische Aktivität
Bromisoval has been found to have various biological activities. It has been found to be an effective agonist or antagonist on various biochemical and physiological processes. It has been found to interact with cell membrane receptors, which can then activate or inhibit various biochemical and physiological processes. It has also been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to interact with cell membrane receptors, which can then activate or inhibit various biochemical and physiological processes. It has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to affect the expression of certain genes and proteins, as well as to affect the metabolism of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Bromisoval has several advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, this compound can be used in both in vivo and in vitro experiments, making it a versatile tool for scientific research. One limitation of this compound is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the effects of its use in experiments.
Zukünftige Richtungen
The future of bromisoval research is promising. Future research should focus on further understanding its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research should focus on understanding the pharmacodynamics of this compound and its potential applications in various medical treatments. Additionally, further research should focus on understanding the effects of this compound on gene expression and protein synthesis. Finally, further research should focus on understanding the potential advantages and limitations of this compound for use in laboratory experiments.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Bromisoval plays a role in biochemical reactions, particularly in the central nervous system. It is known to interact with enzymes and proteins, leading to its sedative and hypnotic effects
Cellular Effects
This compound has been shown to suppress nitric oxide (NO) releasing and proinflammatory cytokine expression in lipopolysaccharide (LPS)-treat BV2 cells, a murine microglial cell line . It suppresses LPS-inducing phosphorylation of signal transducer and activator of transcription 1 (STAT1) and expression of interferon regulatory factor 1 (IRF1) .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Chronic use of this compound has been associated with bromine poisoning . In laboratory settings, this compound has been shown to cause various symptoms, including neurological symptoms such as ataxia, dysarthria, and gait disturbance; psychiatric symptoms such as anxiety and confusion; dermatological symptoms (bromoderma); and gastrointestinal symptoms .
Metabolic Pathways
It is known that this compound can be prepared by bromination of isovaleric acid by the Hell-Volhard-Zelinsky reaction followed by reaction with urea
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bromisoval kann durch Bromierung von Isovaleriansäure unter Verwendung der Hell-Volhard-Zelinsky-Reaktion synthetisiert werden, gefolgt von einer Reaktion mit Harnstoff . Die detaillierten Schritte sind wie folgt:
Bromierung von Isovaleriansäure: Isovaleriansäure reagiert mit Brom in Gegenwart von Phosphortribromid zu Alpha-Bromisovaleriansäure.
Bildung von Alpha-Bromisopentanoyl Bromid: Die Alpha-Bromisovaleriansäure wird weiter mit Phosphortribromid und Brom umgesetzt, um Alpha-Bromisopentanoyl Bromid zu bilden.
Kondensation mit Harnstoff: Das Alpha-Bromisopentanoyl Bromid wird dann mit Harnstoff kondensiert, um this compound zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber auf höhere Ausbeute, Reinheit und Kosteneffizienz optimiert. Das Verfahren beinhaltet die Absorption von Bromwasserstoffgas, das während der Produktion entsteht, um Bromwasserstoffsäure zu erhalten, die umfassend genutzt werden kann, wodurch die Abfallabgabe reduziert wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bromisoval durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: this compound kann aufgrund des Vorhandenseins des Bromatoms an nukleophilen Substitutionsreaktionen teilnehmen.
Hydrolyse: this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Isovaleriansäure und Harnstoffderivate zu ergeben.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Häufige Reagenzien sind Nukleophile wie Hydroxidionen oder Amine.
Hydrolyse: Saure oder basische Bedingungen mit Reagenzien wie Salzsäure oder Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Produkte hängen von dem verwendeten Nukleophil ab; beispielsweise würden Hydroxidionen Alkoholderivate ergeben.
Hydrolyse: Die Hauptprodukte sind Isovaleriansäure und Harnstoffderivate.
Eigenschaften
IUPAC Name |
2-bromo-N-carbamoyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCHHWTTBEZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040656 | |
| Record name | Bromisovalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-67-3 | |
| Record name | Bromovalerylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromisoval [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromisoval | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromisovalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromisoval | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMISOVAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469GW8R486 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)



![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)




